molecular formula C15H24ClN3O2 B12700556 5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester,hydrochloride CAS No. 90358-82-0

5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester,hydrochloride

Cat. No.: B12700556
CAS No.: 90358-82-0
M. Wt: 313.82 g/mol
InChI Key: UNSJTMVCDRJQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridoazepine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the reaction of a pyridine derivative with an azepine precursor under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90358-82-0

Molecular Formula

C15H24ClN3O2

Molecular Weight

313.82 g/mol

IUPAC Name

3-(dimethylamino)propyl 6,7,8,9-tetrahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride

InChI

InChI=1S/C15H23N3O2.ClH/c1-17(2)10-6-12-20-15(19)18-11-4-3-7-13-14(18)8-5-9-16-13;/h5,8-9H,3-4,6-7,10-12H2,1-2H3;1H

InChI Key

UNSJTMVCDRJQMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC(=O)N1CCCCC2=C1C=CC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.